Cas no 97096-16-7 (1,4-Dioxaspiro[4.5]decan-8-amine)

1,4-Dioxaspiro[4.5]decan-8-amine structure
97096-16-7 structure
Product Name:1,4-Dioxaspiro[4.5]decan-8-amine
كاس عدد:97096-16-7
وسط:C8H15NO2
ميغاواط:157.210202455521
MDL:MFCD04114556
CID:800788
PubChem ID:14634315
Update Time:2025-10-22

1,4-Dioxaspiro[4.5]decan-8-amine الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 1,4-Dioxaspiro[4.5]decan-8-amine
    • 1,4-DIOXA-SPIRO[4·5]DEC-8-YLAMINE,
    • 1,4-amino cyclohexanone ethylene ketal
    • 1,4-Dioxaspiro[4.5]dec-8-ylamine
    • 1,4-Dioxaspiro<4.5>dec-8-ylamin
    • 4-aminocyclohexanone ethylene ketal
    • 8-Amino-1,4-dioxaspiro[4,5]decane
    • 1,4-Dioxa-spiro[4.5]dec-8-ylamine
    • KDAFVGCPLFJMHY-UHFFFAOYSA-N
    • KM3438
    • SBB087219
    • 1,4-Dioxaspiro[4.5]decane-8-amine
    • TRA0086786
    • AB18565
    • SY017242
    • (1,4-dioxa-spiro[4.5]dec-8-yl)amine
    • (1,4-Dioxa-spiro[4.5]dec-8-yl)-amine
    • V9885
    • CS
    • (1,4-Dioxaspiro[4.5]dec-8-yl)amine
    • (1,4-Dioxaspiro[4.5]decan-8-yl)amine
    • 1,4-Dioxa-spiro[4.5]dec-8-ylamine, AldrichCPR
    • EN300-42959
    • CS-0040044
    • SCHEMBL372402
    • 8-Amino-1 pound not4-dioxaspiro[4 pound not5]decane
    • Z239627340
    • DTXSID60562412
    • BS-13430
    • 1,4-Dioxa-spiro[4 middot 5]dec-8-ylamine
    • AKOS000142555
    • DB-080458
    • MFCD04114556
    • 97096-16-7
    • MDL: MFCD04114556
    • نواة داخلي: 1S/C8H15NO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6,9H2
    • مفتاح Inchi: KDAFVGCPLFJMHY-UHFFFAOYSA-N
    • ابتسامات: O1C2(CCC(N)CC2)OCC1

حساب السمة

  • نوعية دقيقة: 157.11000
  • النظائر كتلة واحدة: 157.110278721g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 11
  • تدوير ملزمة العد: 0
  • تعقيدات: 133
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • تهمة السطحية: 0
  • tautomeric العد: none
  • إكسلوغ 3: 0
  • طوبولوجي سطح القطب: 44.5

الخصائص التجريبية

  • كثيف: 1.11
  • نقطة الغليان: 247℃ at 760 mmHg
  • نقطة الوميض: 111.1℃
  • انكسار: 1.509
  • بسا: 44.48000
  • لوغب: 1.33110

1,4-Dioxaspiro[4.5]decan-8-amine أمن المعلومات

  • رمز الفئة الخطرة: 22-37/38-41
  • تعليمات السلامة: 26-39
  • تحديد البضائع الخطرة: Xn

1,4-Dioxaspiro[4.5]decan-8-amine بيانات الجمارك

  • رمز النظام المنسق:2932999099
  • بيانات الجمارك:

    中国海关编码:

    2932999099

    概述:

    2932999099. 其他仅含氧杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,4-Dioxaspiro[4.5]decan-8-amine الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13545-25g
1,4-dioxaspiro[4.5]decan-8-amine
97096-16-7 95%
25g
$670 2023-09-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D853373-5g
8-Amino-1,4-dioxaspiro[4,5]decane
97096-16-7 97%
5g
¥1,752.30 2022-01-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A81540-250mg
1,4-dioxaspiro[4.5]decan-8-amine
97096-16-7 97%
250mg
¥569.0 2024-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A81540-5g
1,4-dioxaspiro[4.5]decan-8-amine
97096-16-7 97%
5g
¥3349.0 2024-07-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A81540-10g
1,4-dioxaspiro[4.5]decan-8-amine
97096-16-7 97%
10g
¥5849.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A81540-25g
1,4-dioxaspiro[4.5]decan-8-amine
97096-16-7 97%
25g
¥13169.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A81540-1g
1,4-dioxaspiro[4.5]decan-8-amine
97096-16-7 97%
1g
¥1249.0 2024-07-15
TRC
D462580-25mg
1,4-Dioxa-spiro[4.5]dec-8-ylamine
97096-16-7
25mg
$64.00 2023-05-18
TRC
D462580-50mg
1,4-Dioxa-spiro[4.5]dec-8-ylamine
97096-16-7
50mg
$75.00 2023-05-18
TRC
D462580-100mg
1,4-Dioxa-spiro[4.5]dec-8-ylamine
97096-16-7
100mg
$87.00 2023-05-18

1,4-Dioxaspiro[4.5]decan-8-amine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 min, rt; 24 h, rt
المراجع
Enantioselective Total Synthesis of (-)-Himalensine A via a Palladium and 4-Hydroxyproline Co-catalyzed Desymmetrization of Vinyl-bromide-tethered Cyclohexanones
Kucera, Roman; Ellis, Sam R.; Yamazaki, Ken ; Hayward Cooke, Jack ; Chekshin, Nikita ; et al, Journal of the American Chemical Society, 2023, 145(9), 5422-5430

طريقة الإنتاج 2

رد فعل الشرط
1.1 Catalysts: Nickel Solvents: Ethanol
1.2 Reagents: Hydrogen
المراجع
Imidazole compounds useful as cytokine inhibitors.
, United States, , ,

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  4 h, 50 psi, rt
المراجع
Preparation of novel cycloalkyl substituted imidazoles for treating cytokine mediated diseases
, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  4 h, 50 psi, rt
المراجع
Preparation of imidazoles as cytokine inhibitors
, United States, , ,

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Titanium isopropoxide ,  Ammonia Solvents: Ethanol ;  6 h, rt
1.2 Reagents: Sodium borohydride ;  3 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water
المراجع
Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines
Miriyala, Bruhaspathy; Bhattacharyya, Sukanta; Williamson, John S., Tetrahedron, 2004, 60(7), 1463-1471

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: 1-Propanol
المراجع
Stereoselective synthesis of the substituted morphan framework starting with 4-acetamidocyclohexanone
Teuber, Hans Joachim; Tsaklakidis, Christos; Bats, Jan Willem, Liebigs Annalen der Chemie, 1990, (8), 781-7

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  15 h, rt
المراجع
Enantioselective Desymmetrization of Prochiral Cyclohexanones by Organocatalytic Intramolecular Michael Additions to α,β-Unsaturated Esters
Gammack Yamagata, Adam D.; Datta, Swarup; Jackson, Kelvin E.; Stegbauer, Linus; Paton, Robert S.; et al, Angewandte Chemie, 2015, 54(16), 4899-4903

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Ammonia Solvents: Methanol ;  8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ;  0 - 10 °C; 1 h, rt
المراجع
Preparation of morpholinylcyclohexylthiadiazatricyclododecatetraeneamine derivatives and analogs for use CDK8 inhibitors
, World Intellectual Property Organization, , ,

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 d, rt
المراجع
Preparation of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives as antithrombotics
, Japan, , ,

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  24 h, 50 psi, rt
المراجع
Preparation of imidazo[1,2-b]pyridazine, pyrazolo[1,5-a]pyrimidine, and [1,2,4]triazolo[4,3-a]pyridine derivatives as protein kinase inhibitors
, World Intellectual Property Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  20 h, rt
المراجع
Preparation of N-heterocycle derivatives as modulators of chemokine receptor activity
, World Intellectual Property Organization, , ,

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Ammonium formate Catalysts: 2628235-42-5 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  18 h, 50 °C
المراجع
Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones
Polishchuk, Iuliia ; Sklyaruk, Jan; Lebedev, Yury ; Rueping, Magnus, Chemistry - A European Journal, 2021, 27(19), 5919-5922

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  overnight, rt
المراجع
Preparation of amino(aroyl or heteroaroyl)pyridinones, particularly amino acid derivatives of pyridin-2-ones, as inhibitors of p38 MAP kinase useful for treating inflammatory and autoimmune diseases
, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate ,  Hydroxyamine hydrochloride Solvents: Water ;  rt; 1 h, rt
1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  4 h, 50 psi, rt
المراجع
Preparation of substituted imidazoles as cytokine inhibitors
, United States, , ,

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Ammonia Catalysts: Triruthenium dodecacarbonyl ,  2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole Solvents: 2-Methyl-2-butanol ;  20 h, 6 bar, 140 °C
المراجع
An Efficient and General Synthesis of Primary Amines by Ruthenium-Catalyzed Amination of Secondary Alcohols with Ammonia
Imm, Sebastian; Baehn, Sebastian; Neubert, Lorenz; Neumann, Helfried; Beller, Matthias, Angewandte Chemie, 2010, 49(44), 8126-8129

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Ammonia Solvents: Water ;  8 h, 0 - 10 °C
1.2 Reagents: Sodium borohydride ;  0 - 10 °C; 1 h, rt
المراجع
Preparation of substituted 6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidines and analogs as IRAK inhibitors
, World Intellectual Property Organization, , ,

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  25 - 30 °C; 30 °C → reflux; 3 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 - 10 °C
المراجع
N,N-Dimethyl-[9-(arylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-3-yl]amines as novel, potent and selective 5-HT6 receptor antagonists
Nirogi, Ramakrishna V. S.; Konda, Jagadishu Babu; Kambhampati, Ramasastry; Shinde, Anil; Bandyala, Thrinath Reddy; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(22), 6980-6985

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ;  5 h, rt
المراجع
Pyrazolopyrimidines as TYK2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium Solvents: Methanol ,  Water ;  16 h, 4 bar, rt
المراجع
Preparation of cycloalkylidene carboxylic acids and derivatives as BTK inhibitors
, World Intellectual Property Organization, , ,

1,4-Dioxaspiro[4.5]decan-8-amine Raw materials

1,4-Dioxaspiro[4.5]decan-8-amine Preparation Products

1,4-Dioxaspiro[4.5]decan-8-amine الموردين

Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
(CAS:97096-16-7)1,4-Dioxaspiro[4.5]decan-8-amine
رقم الطلب:A845682
حالة المخزون:in Stock
كمية:25g/10g/5g
نقاء:99%
آخر تحديث معلومات التسعير:Friday, 30 August 2024 07:06
الأسعار ($):711.0/374.0/212.0
بريد إلكتروني:sales@amadischem.com
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:97096-16-7)1,4-Dioxaspiro[4.5]decan-8-amine
A845682
نقاء:99%/99%/99%
كمية:25g/10g/5g
الأسعار ($):711.0/374.0/212.0